An In-depth Technical Guide to the Basic Properties of Diethyl 1H-imidazole-4,5-dicarboxylate
An In-depth Technical Guide to the Basic Properties of Diethyl 1H-imidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties of Diethyl 1H-imidazole-4,5-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the compound's fundamental chemical and physical characteristics, with a focus on its basicity, supported by experimental protocols for its determination.
Core Concepts: Understanding the Basicity of Imidazole Derivatives
The basicity of Diethyl 1H-imidazole-4,5-dicarboxylate is primarily attributed to the lone pair of electrons on the sp2-hybridized nitrogen atom at position 3 of the imidazole ring. This nitrogen can accept a proton, forming a resonance-stabilized imidazolium cation. The availability of this lone pair and the stability of the resulting conjugate acid are key determinants of the compound's basic strength.
However, the presence of two electron-withdrawing ethyl carboxylate groups at positions 4 and 5 significantly influences the electron density of the imidazole ring. These groups pull electron density away from the ring through the inductive effect, thereby reducing the availability of the lone pair on the N-3 nitrogen for protonation. This deactivating effect is expected to make Diethyl 1H-imidazole-4,5-dicarboxylate a weaker base compared to the parent imidazole molecule. Imidazole itself is amphoteric, meaning it can act as both an acid and a base. The pKa for the imidazolium ion is approximately 6.95, while the pKa for the proton on N-1 is around 14.5.[1]
Quantitative Data Summary
A compilation of the known quantitative data for Diethyl 1H-imidazole-4,5-dicarboxylate and a closely related analogue, Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, is presented below for comparative analysis.
Table 1: Physicochemical Properties of Diethyl 1H-imidazole-4,5-dicarboxylate
| Property | Value | Source |
| CAS Number | 1080-79-1 | N/A |
| Molecular Formula | C₉H₁₂N₂O₄ | N/A |
| Molecular Weight | 212.20 g/mol | N/A |
| Melting Point | 210-216 °C | [2] |
| Boiling Point (Predicted) | 357.9 ± 22.0 °C | [2] |
| Density (Predicted) | 1.249 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 8.70 ± 0.10 | [2] |
| Storage Temperature | Room Temperature | [2] |
Table 2: Physicochemical Properties of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
| Property | Value | Source |
| CAS Number | 144689-94-1 | N/A |
| Molecular Formula | C₁₂H₁₈N₂O₄ | N/A |
| Molecular Weight | 254.28 g/mol | N/A |
| Physical Form | Crystal - Powder | N/A |
| Color | Slightly pale yellow - Yellow | N/A |
| Purity | 95% | N/A |
| Storage Temperature | Room Temperature | N/A |
Experimental Protocols for Basicity Determination
The basicity of Diethyl 1H-imidazole-4,5-dicarboxylate, quantified by its pKa value, can be experimentally determined using several established methods. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable techniques.
Potentiometric Titration
This method involves the gradual addition of a standardized acid solution to a solution of the imidazole derivative and monitoring the corresponding change in pH. The pKa value is determined from the inflection point of the resulting titration curve.
Materials:
-
Diethyl 1H-imidazole-4,5-dicarboxylate
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh a known amount of Diethyl 1H-imidazole-4,5-dicarboxylate and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Titration Setup: Place the analyte solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution.
-
Titration: Begin stirring the solution and record the initial pH. Add the standardized HCl solution from the burette in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the value along with the volume of titrant added.
-
Data Analysis: Continue the titration until the pH changes become minimal after passing the equivalence point. Plot the pH versus the volume of HCl added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, a Gran plot or the first and second derivatives of the titration curve can be used for a more precise determination of the equivalence point.
UV-Vis Spectrophotometry
This method is based on the principle that the protonated and deprotonated forms of a compound have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.
Materials:
-
Diethyl 1H-imidazole-4,5-dicarboxylate
-
Buffer solutions covering a wide pH range (e.g., pH 2 to 12)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of Diethyl 1H-imidazole-4,5-dicarboxylate in a suitable solvent (e.g., methanol or water).
-
Preparation of Sample Solutions: Prepare a series of solutions with the same concentration of the imidazole derivative but in different buffer solutions covering the desired pH range.
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each sample solution.
-
Data Analysis: Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound. The pKa can be calculated using the Henderson-Hasselbalch equation.
Visualizations
Logical Workflow for the Synthesis of Diethyl 1H-imidazole-4,5-dicarboxylate
The synthesis of the imidazole core can be achieved through various methods. A common approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia or an ammonium salt. This can be adapted for the synthesis of the title compound.
Caption: A logical workflow for the synthesis of Diethyl 1H-imidazole-4,5-dicarboxylate.
Protonation Equilibrium of Diethyl 1H-imidazole-4,5-dicarboxylate
The basicity of the molecule is defined by the equilibrium between the neutral and protonated forms.
Caption: Protonation equilibrium of the imidazole ring.
Conclusion
This technical guide has provided a detailed examination of the basic properties of Diethyl 1H-imidazole-4,5-dicarboxylate. The predicted pKa suggests it is a moderately basic compound, with its basicity being attenuated by the presence of electron-withdrawing ester groups. The provided experimental protocols offer robust methods for the empirical determination of its pKa, which is a critical parameter for researchers in drug discovery and materials science. The visualizations offer a clear representation of a potential synthetic route and the fundamental protonation equilibrium that governs its basic character. Further experimental validation of the predicted properties is encouraged to fully characterize this versatile molecule.
